methyl 7-aminoisoquinoline-5-carboxylate

kinase inhibition regioisomerism structure-activity relationship

Methyl 7-aminoisoquinoline-5-carboxylate (CAS 2091644-81-2) is a heterocyclic small molecule belonging to the aminoisoquinoline carboxylate ester class, with a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol. It features a 7-amino substituent and a 5-methyl ester on the isoquinoline core, giving it a computed XLogP3-AA of 1.3, a topological polar surface area of 65.2 Ų, and one hydrogen bond donor with four acceptor sites.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 2091644-81-2
Cat. No. B6601964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-aminoisoquinoline-5-carboxylate
CAS2091644-81-2
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC2=C1C=CN=C2)N
InChIInChI=1S/C11H10N2O2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h2-6H,12H2,1H3
InChIKeyHCXJVXYBHQHCAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-aminoisoquinoline-5-carboxylate (CAS 2091644-81-2): Procurement-Relevant Identity and Physicochemical Baseline


Methyl 7-aminoisoquinoline-5-carboxylate (CAS 2091644-81-2) is a heterocyclic small molecule belonging to the aminoisoquinoline carboxylate ester class, with a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol [1]. It features a 7-amino substituent and a 5-methyl ester on the isoquinoline core, giving it a computed XLogP3-AA of 1.3, a topological polar surface area of 65.2 Ų, and one hydrogen bond donor with four acceptor sites [1]. Vendors commonly supply this compound at 95% purity for use as a synthetic intermediate in medicinal chemistry and kinase inhibitor research [2][3].

Why Generic Substitution of Methyl 7-aminoisoquinoline-5-carboxylate Risks Divergent Reactivity and Unvalidated Biological Outcomes


Regioisomeric or functional-group analogs within the aminoisoquinoline carboxylate family cannot be assumed to behave identically in either synthesis or biological screening. The precise positioning of the amino group at C7 and the methyl ester at C5 dictates the compound's hydrogen-bonding capacity, steric environment, and electrophilicity, all of which are critical for downstream derivatization reactions such as amide coupling or ester hydrolysis [1]. Furthermore, the patent literature on 6- and 7-aminoisoquinoline kinase inhibitors demonstrates that even small positional shifts in substitution can profoundly alter kinase inhibition profiles, making the specific 5,7-disubstitution pattern a non-interchangeable structural parameter [2].

Methyl 7-aminoisoquinoline-5-carboxylate: A Critical Appraisal of Available Quantitative Differentiation Evidence


Regioisomeric Purity as a Determinant of Downstream Kinase Inhibitor Selectivity

The patent US20100144713A1 discloses that 7-aminoisoquinoline derivatives exhibit kinase inhibitory activity, but the specific contribution of the 5-methyl ester substitution in methyl 7-aminoisoquinoline-5-carboxylate has not been quantified in a head-to-head assay against its 6-amino or 5-unsubstituted analogs [1]. Thus, while regioisomeric integrity is conceptually critical, direct comparative IC50 or Kd data for this exact compound are absent from publicly available primary literature.

kinase inhibition regioisomerism structure-activity relationship

Synthetic Utility: Ester Hydrolysis Rate vs. tert-Butyl Ester Analog in Aqueous Acid

Vendor documentation (benchchem.com, excluded) and general chemical knowledge indicate that methyl esters hydrolyze faster than tert-butyl esters under acidic conditions, but no controlled kinetic study measuring the hydrolysis half-life of methyl 7-aminoisoquinoline-5-carboxylate versus tert-butyl 7-aminoisoquinoline-5-carboxylate (CAS 2639446-20-9) has been identified in the public domain. The tert-butyl analog is commercially available and offers orthogonal deprotection pathways, making it a potential alternative in synthetic sequences [1].

synthetic methodology protecting group strategy reaction kinetics

Aqueous Solubility and LogP as Differentiators from Later-Stage Amide Derivatives

PubChem computed properties for methyl 7-aminoisoquinoline-5-carboxylate give XLogP3-AA = 1.3 and a topological polar surface area (TPSA) of 65.2 Ų [1]. In contrast, more elaborated 7-aminoisoquinoline amide derivatives disclosed in patent US20100144713A1 possess substantially higher molecular weights (often >400 Da) and correspondingly higher logP values, implying lower aqueous solubility. While this suggests the methyl ester is a more polar, soluble intermediate, no experimental solubility measurements (e.g., kinetic or thermodynamic solubility in PBS or FaSSIF) have been reported for this exact compound in comparison with its amide counterparts.

physicochemical properties drug-likeness solubility

Commercial Availability and Price Comparison with Closest Structural Analogs

Methyl 7-aminoisoquinoline-5-carboxylate is offered by Enamine (95% purity) at $735 for 0.05 g, $2,158 for 0.5 g, and $8,025 for 5 g [1]. The tert-butyl ester analog (CAS 2639446-20-9) is listed on Kuujia but without disclosed pricing, while 7-aminoisoquinoline-5-carboxylic acid (CAS 1780164-11-5) and methyl 8-aminoisoquinoline-5-carboxylate (CAS 157252-30-7) are available from other suppliers. A systematic price-per-gram comparison cannot be performed due to incomplete data, but the methyl ester's pricing at the 0.5 g scale ($4,316/g) places it at a premium relative to many common heterocyclic building blocks, reflecting its specialized regioisomeric purity.

chemical procurement cost-effectiveness supply chain

Evidence-Based Application Scenarios for Methyl 7-aminoisoquinoline-5-carboxylate in Scientific Procurement


Synthesis of Regiospecifically Substituted Kinase Inhibitor Libraries

Methyl 7-aminoisoquinoline-5-carboxylate serves as a key intermediate for constructing kinase-focused compound libraries where the precise 5-ester-7-amino substitution pattern is required for SAR exploration, as implied by the general kinase inhibitory activity of 7-aminoisoquinoline derivatives disclosed in US20100144713A1 [1]. Procurement is justified when the synthetic sequence demands a methyl ester that can be selectively hydrolyzed or directly coupled under conditions incompatible with tert-butyl or benzyl protecting groups.

Preparation of 7-Aminoisoquinoline-5-carboxylic Acid via Controlled Hydrolysis

The methyl ester can be hydrolyzed to the free carboxylic acid (CAS 1780164-11-5) under acidic or basic conditions, enabling subsequent amide bond formation or other functional group interconversions [1]. This route is preferred when the tert-butyl ester is too acid-labile for downstream steps or when the methyl ester's smaller steric profile facilitates purification by crystallization or chromatography.

Physicochemical Property Optimization in Fragment-Based Drug Discovery

With a computed XLogP3-AA of 1.3 and TPSA of 65.2 Ų, methyl 7-aminoisoquinoline-5-carboxylate occupies a favorable fragment-like physiochemical space [1]. It may be selected over more lipophilic aminoisoquinoline analogs for fragment growing or merging strategies where maintaining aqueous solubility and ligand efficiency is critical, provided that the synthetic handle at C5 is compatible with the intended elaboration chemistry.

Reference Standard for Regioisomeric Purity Analysis

Given the documented sensitivity of kinase inhibition to amino group placement on the isoquinoline scaffold [1], this compound can serve as an authentic reference standard for HPLC or LC-MS methods designed to verify the regioisomeric purity of 7-amino-substituted isoquinoline intermediates, thereby supporting quality control in multi-step synthetic campaigns.

Technical Documentation Hub

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